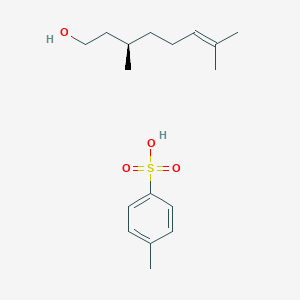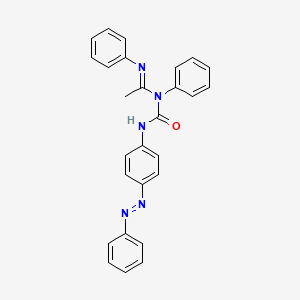![molecular formula C16H25N3O3 B14467720 N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine CAS No. 69753-64-6](/img/structure/B14467720.png)
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine is a chemical compound with the molecular formula C16H25N3O3. This compound is known for its unique structure, which includes a diethylamino group and a methylphenyl group attached to an L-glutamine backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine typically involves the reaction of 4-(Diethylamino)-2-methylphenylamine with L-glutamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in bulk quantities. The use of advanced technologies and equipment ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-[4-(Diethylamino)-2-hydroxyphenyl]-L-glutamine
- N~2~-[4-(Diethylamino)-2-methylphenyl]-L-asparagine
- N~2~-[4-(Diethylamino)-2-methylphenyl]-L-lysine
Uniqueness
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical properties and potential applications in various fields. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
69753-64-6 |
|---|---|
Fórmula molecular |
C16H25N3O3 |
Peso molecular |
307.39 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[4-(diethylamino)-2-methylanilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H25N3O3/c1-4-19(5-2)12-6-7-13(11(3)10-12)18-14(16(21)22)8-9-15(17)20/h6-7,10,14,18H,4-5,8-9H2,1-3H3,(H2,17,20)(H,21,22)/t14-/m0/s1 |
Clave InChI |
DJYGIXXZJOFIMG-AWEZNQCLSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(CCC(=O)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


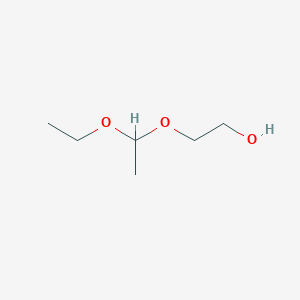
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
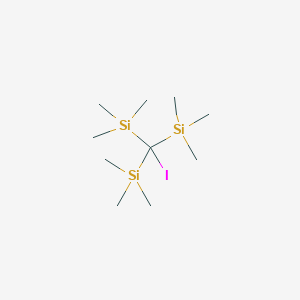

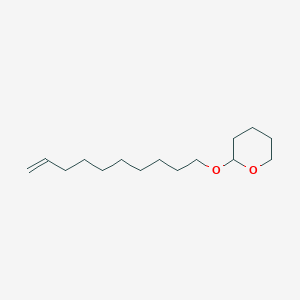
![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
